![molecular formula C15H12ClNO3 B5686893 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide](/img/structure/B5686893.png)
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide
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Overview
Description
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is a chemical compound that has attracted attention from researchers due to its potential applications in various fields. It is a white solid that is soluble in organic solvents and has a molecular weight of 308.77 g/mol.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been suggested that it may act by binding to proteins and modifying their function.
Biochemical and Physiological Effects:
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In addition, it has been shown to bind to proteins and modify their function, suggesting that it may have potential applications as a photoaffinity labeling agent.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide in lab experiments include its ability to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. It also has potential applications as a photoaffinity labeling agent. However, its limitations include its relatively low solubility in water and its moderate to low yields during synthesis.
Future Directions
There are several future directions for research on 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide. One potential direction is to further investigate its mechanisms of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential applications in other areas, such as drug delivery and imaging. Additionally, it may be worthwhile to investigate modifications to the synthesis method to improve the yield and purity of the product.
Synthesis Methods
The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base such as triethylamine. The reaction yields the desired product as a white solid in moderate to good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide has been studied for its potential applications in various fields. In medicinal chemistry, it has been evaluated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines. In addition, it has been studied for its potential use as a photoaffinity labeling agent for proteins.
properties
IUPAC Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c16-12-4-2-1-3-11(12)15(18)17-10-5-6-13-14(9-10)20-8-7-19-13/h1-6,9H,7-8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKLOEQTZZCMNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzamide |
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